composti 1,3-dicrobonile

1,3-Dicarbonyl compounds are a class of organic compounds containing two carbonyl groups (C=O) on adjacent carbon atoms separated by one atom. These compounds play significant roles in various chemical reactions and applications due to their unique structural features. Examples include diacetyl (2,3-pentanedione), which is widely used as a flavoring agent and has been implicated in respiratory issues; and 1,3-butanedione, employed in the synthesis of certain pharmaceuticals and as a reagent in organic chemistry.

Structurally, these compounds can act as both electrophiles and nucleophiles depending on the reaction conditions. They are often intermediates in multistep synthetic sequences due to their ability to undergo various transformations such as aldol condensation, Michael addition, and intramolecular reactions leading to the formation of cyclic structures or new functional groups.

In the industrial sector, 1,3-dicarbonyl compounds find applications in the production of fragrances, food additives, pharmaceuticals, and polymers. Their reactivity makes them versatile precursors for complex organic molecules, contributing to their importance in both academic research and commercial manufacturing processes.

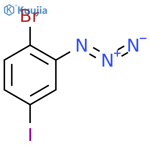

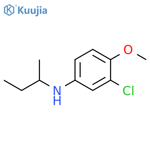

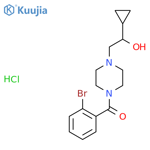

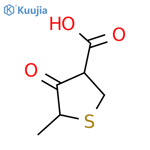

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

3-Thiophenecarboxylicacid, tetrahydro-5-methyl-4-oxo- (9CI) | 80880-77-9 | C6H8O3S |

|

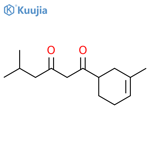

1,3-Hexanedione,5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- | 72928-14-4 | C14H22O2 |

|

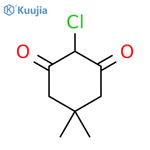

chlorodimedone | 7298-89-7 | C8H11ClO2 |

|

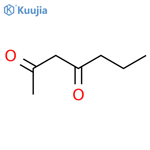

Cyclobutanone, 2-acetyl- | 80706-72-5 | C6H8O2 |

|

heptane-2,4-dione | 7307-02-0 | C7H12O2 |

|

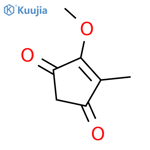

4-Cyclopentene-1,3-dione,4-methoxy-5-methyl- | 7180-62-3 | C7H8O3 |

|

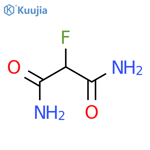

Propanediamide,2-fluoro- | 815-59-8 | C3H5FN2O2 |

|

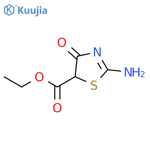

Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate | 5425-41-2 | C6H8N2O3S |

|

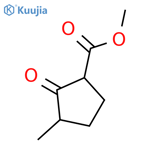

methyl 3-methyl-2-oxocyclopentane-1-carboxylate | 57964-61-1 | C8H12O3 |

|

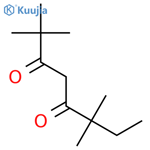

2,2,6,6-Tetramethyl-3,5-octanedione | 78579-61-0 | C12H22O2 |

Letteratura correlata

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

Fornitori consigliati

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati